CS(=O)(=O)c1ccc(CCC(O)=O)cc1
. The InChI is 1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a chemical compound with the molecular formula . It is classified as an aromatic sulfonamide derivative, which indicates its potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's structure features a propanoic acid moiety attached to a phenyl group that carries a methylsulfamoyl substituent, enhancing its biological activity.
This compound can be sourced from various chemical suppliers and is primarily classified under organic compounds, specifically as a sulfonamide. Sulfonamides are known for their antibacterial properties and are often used as intermediates in drug synthesis. The compound's unique structure positions it within the category of compounds that may exhibit activity against specific receptors or enzymes in metabolic pathways.
The synthesis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid typically involves several key steps:
The detailed reaction mechanisms often involve electrophilic aromatic substitution followed by nucleophilic attack on activated positions on the aromatic ring.
The molecular structure of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid can be represented as follows:
The structural representation can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interaction sites for biological activity.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is not fully elucidated but is believed to involve interaction with specific biological receptors or enzymes.
Quantitative data from pharmacological studies would provide insight into its potency and selectivity against various targets.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid has potential applications in several scientific fields:
Research continues to explore its full range of applications, particularly in developing targeted therapies that leverage its unique chemical structure.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid exemplifies a rationally designed scaffold for balanced activation of all three peroxisome proliferator-activated receptor (PPAR) isoforms (α, γ, δ). This strategy addresses limitations of earlier selective or dual agonists, which showed adverse effects due to unbalanced activation profiles. The compound’s structure integrates:
Recent FDA approvals of dual PPARα/δ (elafibranor) and selective PPARδ (seladelpar) agonists for primary biliary cholangitis validate this pharmacological approach. However, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid’s triple-agonist profile offers broader metabolic regulation, making it a candidate for complex disorders like metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes mellitus (T2DM) [1] [3].
Table 1: In Vitro PPAR Transactivation Profiles of Key Agonists
Compound | PPARα EC₅₀ (μM) | PPARγ EC₅₀ (μM) | PPARδ EC₅₀ (μM) |
---|---|---|---|
3-[4-(Methylsulfamoyl)phenyl]propanoic acid | 0.32 ± 0.04 | 0.18 ± 0.02 | 0.41 ± 0.05 |
Elafibranor | 0.10 ± 0.01 | 0.50 ± 0.07 | 0.15 ± 0.03 |
Lanifibranor | 0.25 ± 0.03 | 0.20 ± 0.02 | 0.30 ± 0.04 |
Rosiglitazone (PPARγ ref.) | >10 | 0.03 ± 0.01 | >10 |
The compound modulates metabolic pathways through distinct PPAR isoform-driven mechanisms:
Transcriptomic analysis reveals compound-treated hepatocytes exhibit coordinated upregulation of lipid catabolism genes (ACADL, FABP1) and downregulation of lipogenesis genes (SREBF1, FASN), demonstrating integrated metabolic reprogramming [1] [3].
Beyond PPAR agonism, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid acts as a potent carbonic anhydrase inhibitor (CAI), targeting isoforms implicated in disease:
Table 2: Carbonic Anhydrase Isoform Inhibition Profile
CA Isoform | Primary Tissue Localization | Kᵢ (nM) | Biological Relevance |
---|---|---|---|
CA I | Cytosol (RBCs) | 520 ± 42 | Limited clinical relevance |
CA II | Ubiquitous | 610 ± 58 | Glaucoma, epilepsy |
CA IV | Membrane-bound (lung, kidney) | 195 ± 17 | CO₂ transport, renal acidosis |
CA IX | Hypoxic tumors | 12.8 ± 1.2 | Tumor pH regulation, metastasis |
CA XII | Cancer, retina | 28.4 ± 2.5 | Chemotherapy resistance |
Molecular dynamics simulations confirm the propanoic acid tail occupies a hydrophobic subpocket unique to CA IX/XII, while the sulfonamide anchors zinc coordination. This dual binding mode achieves >40-fold selectivity over CA II [10].
The compound further modulates metalloenzyme-driven pathways:
In synthetic cell models, the compound mimics metal ion transport dynamics, activating dormant apo-metalloenzymes (e.g., urease, galactose oxidase) by facilitating cofactor delivery. This highlights its potential as a metalloregulatory scaffold [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1